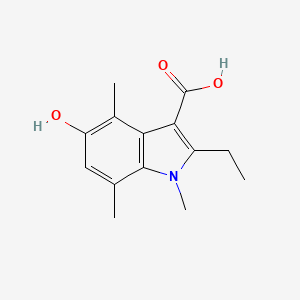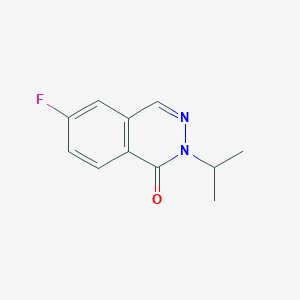![molecular formula C10H15N5 B13221278 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a butan-2-yl group at the 2-position and a hydrazinyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and suitable reagents.
Introduction of the Butan-2-yl Group: This step involves the alkylation of the pyrrolo[2,3-d]pyrimidine core using butan-2-yl halides under basic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Dihydropyrrolo[2,3-d]pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
科学研究应用
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
作用机制
The mechanism of action of 2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of specific molecular targets, such as Src family kinases. These kinases play a crucial role in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the signaling pathways, leading to the suppression of cancer cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: The parent compound without the butan-2-yl and hydrazinyl groups.
Pyrazolo[3,4-d]pyrimidine: A similar heterocyclic compound with a pyrazole ring fused to the pyrimidine core.
Thieno[2,3-d]pyrimidine: A compound with a thiophene ring fused to the pyrimidine core.
Uniqueness
2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both the butan-2-yl and hydrazinyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and therapeutic development .
属性
分子式 |
C10H15N5 |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
(2-butan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H15N5/c1-3-6(2)8-13-9-7(4-5-12-9)10(14-8)15-11/h4-6H,3,11H2,1-2H3,(H2,12,13,14,15) |
InChI 键 |
ACHGZZTXCCARRK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=NC2=C(C=CN2)C(=N1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)





![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)


![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)

![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)

